molecular formula C16H16O3 B14216523 2-(4-Methoxy-9H-xanthen-9-YL)ethan-1-OL CAS No. 820210-92-2

2-(4-Methoxy-9H-xanthen-9-YL)ethan-1-OL

Cat. No.: B14216523
CAS No.: 820210-92-2
M. Wt: 256.30 g/mol
InChI Key: UNBPIVJOTRMPPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Methoxy-9H-xanthen-9-YL)ethan-1-OL is an organic compound with the molecular formula C16H16O3 It is a derivative of xanthene, a tricyclic aromatic compound, and features a methoxy group and an ethanol side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxy-9H-xanthen-9-YL)ethan-1-OL typically involves the reaction of 4-methoxyphenol with phthalic anhydride to form 4-methoxyxanthone. This intermediate is then reduced to 4-methoxyxanthen-9-ol, which is subsequently reacted with ethylene oxide to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions and catalysts to enhance yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can further improve the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxy-9H-xanthen-9-YL)ethan-1-OL undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-(4-Methoxy-9H-xanthen-9-YL)ethan-1-OL has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-Methoxy-9H-xanthen-9-YL)ethan-1-OL involves its interaction with various molecular targets and pathways. The methoxy group and ethanol side chain can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity to proteins and enzymes. The xanthene core can undergo photoinduced electron transfer, making it useful in photodynamic therapy and as a fluorescent probe .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Methoxy-9H-xanthen-9-YL)ethan-1-OL is unique due to its combination of a methoxy group, xanthene core, and ethanol side chain.

Properties

CAS No.

820210-92-2

Molecular Formula

C16H16O3

Molecular Weight

256.30 g/mol

IUPAC Name

2-(4-methoxy-9H-xanthen-9-yl)ethanol

InChI

InChI=1S/C16H16O3/c1-18-15-8-4-6-13-11(9-10-17)12-5-2-3-7-14(12)19-16(13)15/h2-8,11,17H,9-10H2,1H3

InChI Key

UNBPIVJOTRMPPG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1OC3=CC=CC=C3C2CCO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.